4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole -

4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole

Catalog Number: EVT-5542919
CAS Number:
Molecular Formula: C22H23F2N3O
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-({3-[2-(3,4-Difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole is a synthetically derived organic compound belonging to the class of benzimidazole derivatives. It has been identified as a potent and selective antagonist of the nociceptin/orphanin FQ opioid receptor (NOPR). [] This receptor is a member of the opioid receptor family and plays a role in various physiological processes, including pain perception, stress response, and reward pathways. Due to its high affinity and selectivity for NOPR, 4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole is a valuable tool for investigating the role of NOPR in these processes.

Mechanism of Action

4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole acts as a selective antagonist at the NOPR. [] While the precise mechanism is not fully elucidated, it is believed to bind to the receptor's active site, preventing the binding of the endogenous ligand, nociceptin/orphanin FQ. This competitive antagonism ultimately blocks the downstream signaling pathways mediated by NOPR, affecting various physiological processes.

Applications

The primary application of 4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole in scientific research is as a pharmacological tool for investigating the biological roles of the NOPR. [] Its high affinity and selectivity make it particularly useful in:

Ethyl 3-[(2-{[4-(hexyloxycarbonylamino-iminomethyl)phenyl amino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-ylamino]propionate

Compound Description: This compound acts as an active ingredient and has been studied for its potential use in oral dosage forms. Research has focused on its polymorphs, preparation methods, and use as a pharmaceutical composition, particularly in relation to treating conditions like deep vein thrombosis and stroke. [, , , , , , , , , , , , ]

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). It is being developed for treating stable angina and atrial fibrillation. Studies have investigated its human metabolites, transport mechanisms, and potential for urinary/hepatic elimination. []

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

Compound Description: These compounds were synthesized and investigated for their self-assembling properties as potential synthetic lipids for drug delivery systems. The alkoxy groups at positions 3 and 5 were varied, with ethyl and nonyl esters demonstrating different nanoparticle formation characteristics. []

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

Compound Description: This compound features a dihydrobenzimidazol-2-one ring system and a 5-(biphenyl-2-yl)-2H-tetrazole fragment. Its crystal structure and intramolecular interactions have been characterized. []

3-[(3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl)carbon­yl]-1H-benzimidazole

Compound Description: This compound features a benzimidazole ring system linked to a pyrazole ring through a carbonyl group. Structural analysis revealed a dihedral angle of 68.2° between the two ring systems. []

[(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (Compound 1)

Compound Description: Compound 1 exhibits high selectivity for COX-2, favorable drug-likeness, good ADME descriptors, and lacks cytotoxicity. It effectively reduces paw edema and inflammation in rats without causing noticeable side effects on the stomach, indicating its potential as a new NSAID. []

(−)-N-[(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide (5a, KAA-1)

Compound Description: KAA-1 represents the first identified potent and selective κ opioid receptor antagonist from the 5-(3-hydroxyphenyl)morphan class of opioids. [, ]

(±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride (Donepezil)

Compound Description: Donepezil is a potent cholinesterase inhibitor primarily used for its therapeutic effects in Alzheimer's disease. Studies have investigated its interaction with various receptors, including NMDA and σ1 receptors, to understand its broader pharmacological profile. []

Compound Description: J-113,397 acts as a selective antagonist at the nociceptin/orphanin FQ opioid receptor (NOPR). Minor structural modifications to this compound can drastically alter its signaling properties, shifting it from an antagonist to a partial agonist. []

Properties

Product Name

4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone

Molecular Formula

C22H23F2N3O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C22H23F2N3O/c1-14-25-20-6-2-5-17(21(20)26-14)22(28)27-11-3-4-16(13-27)8-7-15-9-10-18(23)19(24)12-15/h2,5-6,9-10,12,16H,3-4,7-8,11,13H2,1H3,(H,25,26)

InChI Key

LHRJKLQWCQDTQV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCCC(C3)CCC4=CC(=C(C=C4)F)F

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCCC(C3)CCC4=CC(=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.